molecular formula C21H19ClN4O3S B11379099 5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11379099
M. Wt: 442.9 g/mol
InChI Key: BMSPMKSNEUEZTD-UHFFFAOYSA-N
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Description

5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 5-chloro-2-methoxy group and a 1,3,4-thiadiazole ring, which is further substituted with a 1-(4-methylphenyl)-5-oxopyrrolidin-3-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps, including the formation of the thiadiazole ring and the subsequent coupling with the benzamide core. Common synthetic routes may involve:

    Formation of the Thiadiazole Ring: This can be achieved through the reaction of appropriate hydrazides with carbon disulfide and subsequent cyclization.

    Coupling Reactions: The thiadiazole intermediate is then coupled with the benzamide derivative under suitable conditions, often involving catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include:

    Catalytic Processes: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group in the thiadiazole ring can be reduced to an amine.

    Substitution: Halogen substitution reactions can occur at the chloro position.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the nitro group can produce amines.

Scientific Research Applications

5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-{2-methyl-1-[(4-methylbenzyl)amino]-1-oxo-2-propanyl}benzamide
  • 4-(2-chloro-4-methoxy-5-methylphenyl)-N-[(1S)-2-cyclopropyl-1-(3-fluoro-4-methylphenyl)ethyl]5-methyl-N-(2-propynyl)-1,3-thiazol-2-amine hydrochloride

Uniqueness

5-chloro-2-methoxy-N-{5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a pyrrolidinone moiety. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H19ClN4O3S

Molecular Weight

442.9 g/mol

IUPAC Name

5-chloro-2-methoxy-N-[5-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C21H19ClN4O3S/c1-12-3-6-15(7-4-12)26-11-13(9-18(26)27)20-24-25-21(30-20)23-19(28)16-10-14(22)5-8-17(16)29-2/h3-8,10,13H,9,11H2,1-2H3,(H,23,25,28)

InChI Key

BMSPMKSNEUEZTD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Origin of Product

United States

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